chemical structure of (4-Methoxybenzyl)(methyl)sulfamoyl chloride
chemical structure of (4-Methoxybenzyl)(methyl)sulfamoyl chloride
An In-depth Technical Guide to (4-Methoxybenzyl)(methyl)sulfamoyl Chloride
Abstract
This technical guide provides a comprehensive overview of (4-Methoxybenzyl)(methyl)sulfamoyl chloride, a specialized reagent in modern organic synthesis. The document delineates its chemical structure, physicochemical properties, and detailed protocols for its synthesis and purification. Furthermore, it explores the reactivity of this compound, with a particular focus on its application in the formation of N,N-disubstituted sulfonamides and its potential utility as a protecting group for primary and secondary amines. Mechanistic insights, spectroscopic characterization, and critical safety protocols are also discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of this versatile chemical entity.
Introduction and Significance
(4-Methoxybenzyl)(methyl)sulfamoyl chloride, with the CAS Number 1250127-38-8, is a disubstituted sulfamoyl chloride. Its structure is characterized by a central sulfonyl group bonded to a chlorine atom and a nitrogen atom, which is further substituted with a methyl group and a 4-methoxybenzyl (PMB) group. This unique combination of functionalities makes it a valuable reagent for introducing the (4-methoxybenzyl)(methyl)sulfamoyl moiety into various molecules.
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] Consequently, reagents that facilitate the efficient synthesis of complex sulfonamides are of significant interest. Moreover, the inclusion of the PMB group suggests a dual role for this reagent. The PMB group is a well-established protecting group in organic synthesis, known for its stability under various conditions and its selective removal via oxidative or strongly acidic methods.[2][3] This guide will explore the synthesis, reactivity, and potential applications of this targeted sulfamoyl chloride, providing a foundational resource for its utilization in research and development.
Chemical Structure and Physicochemical Properties
The structural integrity of (4-Methoxybenzyl)(methyl)sulfamoyl chloride dictates its reactivity and physical characteristics. The central sulfur atom is in a high oxidation state, rendering it highly electrophilic, a key feature for its reactions with nucleophiles.
Predicted Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value |
| CAS Number | 1250127-38-8 |
| Molecular Formula | C₉H₁₂ClNO₃S |
| Molecular Weight | 249.71 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Decomposes upon heating |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with protic solvents (e.g., water, alcohols). |
| Stability | Moisture-sensitive; handle under inert atmosphere |
Synthesis and Purification
The synthesis of (4-Methoxybenzyl)(methyl)sulfamoyl chloride is most logically achieved through a two-step process, starting from commercially available precursors. The overall synthetic pathway is outlined below.
Sources
- 1. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
